Baicalein monohydrate

概要

説明

Synthesis Analysis

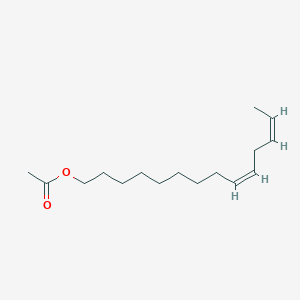

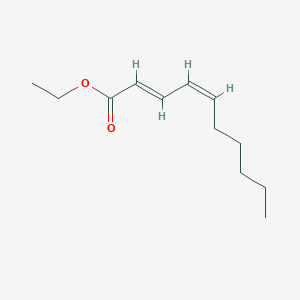

The synthesis of baicalein monohydrate involves several approaches. A notable method includes the Dakin oxidation of 6-acetyl-5,7-dihydroxyflavone, which is obtained by the condensation of phloroacetophenone with ethyl benzoylacetate, leading to baicalein through a modified synthesis process (Agasimundin & Siddappa, 1973). Another approach utilizes phloroglucinol reacted with acetonitrile by the Hoesch reaction, followed by condensation with benzoyl acetate, yielding baicalein in a relatively high yield and through a short synthetic route without the need for protecting phenolic hydroxyl groups (Xu Bei-hu, 2014).

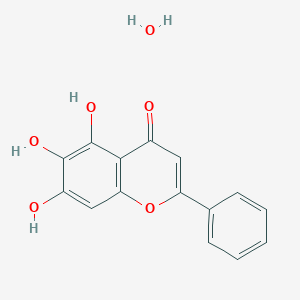

Molecular Structure Analysis

The molecular structure of baicalein monohydrate reveals an almost planar conformation, with hydrogen-bonding interactions predominating its crystal structure. The placement of its three hydroxyl groups maximizes intramolecular hydrogen bonding, crucial for its biological activities. The planarity of the flavone framework in baicalein is dependent on structural and electronic forces stabilizing the negative charge on the exocyclic oxygen atom (Rossi et al., 2001).

Chemical Reactions and Properties

Baicalein undergoes various chemical reactions, including the formation of radicals after hydrogen removal, which is significant for its antioxidant activity. The 6-OH group plays a crucial role in this aspect, contributing to baicalein's substantial antioxidant properties (Marković et al., 2011).

Physical Properties Analysis

The physical forms of baicalein, including its polymorphs and hydrates, have been explored to understand their thermodynamic stability, hygroscopicity, and dissolution behavior. A study discovered new polymorphs and hydrates, detailing the single-crystal structures and transformation pathways among different forms, which revealed that certain forms present better dissolution behavior and greater apparent solubility compared to others (Zhu et al., 2015).

科学的研究の応用

Endotoxic Shock : Baicalein significantly attenuates hemodynamic changes and inhibits TNF-alpha and superoxide anion levels during sepsis, making it a potential agent against endotoxemia (Cheng et al., 2007).

Liver Fibrosis : Chronic administration of baicalein prevents liver fibrosis induced by carbon tetrachloride in rats by inhibiting stellate cell activation and proliferation (Sun et al., 2010).

Cancer Therapy : Baicalein inhibits tumor cell invasion and metastasis in hepatocellular carcinoma and breast cancer by reducing cell motility and migration, indicating its potential as a therapeutic agent (Chen et al., 2013); (Wang et al., 2010).

Renal Damage : Baicalein ameliorates cisplatin-induced renal damage by up-regulating antioxidant defenses and down-regulating MAPKs and NF-κB signaling pathways (Sahu et al., 2015).

Lung Cancer : Baicalein reduces lung cancer proliferation and prolongs survival, potentially through a reduction in cell cycle progression and angiogenesis (Cathcart et al., 2016).

Oxidative Stress : It protects cellular components against oxidative damage by scavenging reactive oxygen species (ROS) and inhibiting apoptosis (Kang et al., 2012).

Neurodegenerative Diseases : Baicalein has shown potential in treating Parkinson's disease by promoting neurogenesis and neuroblast proliferation, and in improving cognitive deficits in models of chronic cerebral hypoperfusion (Gao et al., 2015); (Liu et al., 2007).

HIV and MLV Treatment : Baicalein is a potent inhibitor of reverse transcriptase activities from murine leukemia viruses (MLV) and human immunodeficiency virus (HIV), inhibiting both enzyme activities by more than 90% (Ono et al., 1989).

Ischemia/Reperfusion Injury : It protects against ischemia/reperfusion injury by inhibiting the 12/15-lipoxygenase pathway to neuronal cell death (van Leyen et al., 2006).

Myocardial Contractility : Baicalein improves myocardial contractility in LPS-induced sepsis, potentially by reducing oxidative stress, myocardial inflammatory responses, and apoptosis (Lee et al., 2011).

Safety And Hazards

Baicalein monohydrate is generally considered safe when used within recommended doses. However, like any compound, it may have interactions with other drugs or cause adverse effects. Consultation with a healthcare professional is advisable.

将来の方向性

Researchers continue to explore baicalein monohydrate’s potential applications, including its use in cancer therapy, neuroprotection, and cardiovascular health. Future studies may focus on optimizing its delivery methods, enhancing bioavailability, and uncovering additional molecular targets.

特性

IUPAC Name |

5,6,7-trihydroxy-2-phenylchromen-4-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5.H2O/c16-9-6-11(8-4-2-1-3-5-8)20-12-7-10(17)14(18)15(19)13(9)12;/h1-7,17-19H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXBMGZSFXMEQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Baicalein monohydrate | |

CAS RN |

352000-07-8 | |

| Record name | 4H-1-Benzopyran-4-one, 5,6,7-trihydroxy-2-phenyl-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352000-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

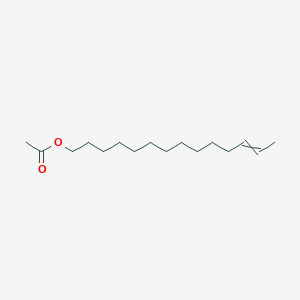

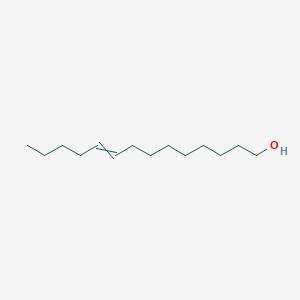

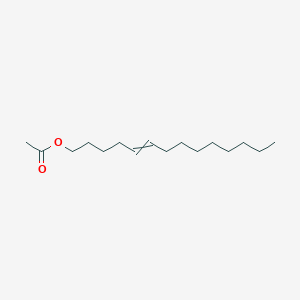

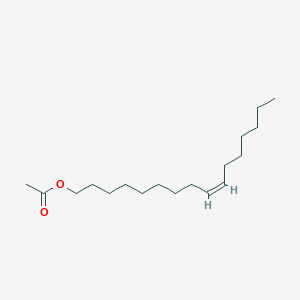

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。